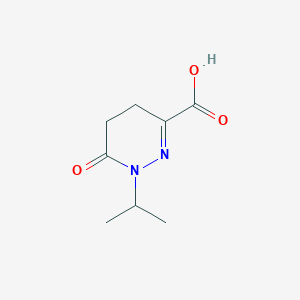

6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1-propan-2-yl-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)10-7(11)4-3-6(9-10)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZGIEMWPZXCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CCC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a dihydropyridazine derivative with a ketone group in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its unique structure may offer advantages in drug design and delivery.

Industry: In the chemical industry, the compound can be used in the production of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

a) Parent Compound: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

- Structure: No substituent at position 1.

- Properties : Molecular weight = 142.11 g/mol, CAS 27372-38-7.

b) 6-Oxo-1-Phenyl Derivatives

c) Fluorinated Derivatives

- Example : 6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

- Structure : Trifluoromethylphenyl group at position 1.

- Properties : Higher electron-withdrawing effects improve metabolic stability but reduce solubility.

- Practical Note: Discontinued commercial availability suggests synthetic challenges or stability issues .

d) Alkyl-Substituted Derivatives

- Example 1: 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Structure: Ethyl group at position 1. Properties: Molecular weight = 168.59 g/mol, lower solubility in polar solvents. Limitation: Limited safety data available .

- Example 2 : 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Binding Mode and Conformational Studies

- Comparison with GS4071: A related compound, (5S,6S)-6-acetamido-5-amino-1-(2-ethylbutanoyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, adopts pseudo-axial NH2/NHAc groups during enzyme binding, incurring an energy penalty. This contrasts with GS4071, where hydrophobic side chains fit optimally into enzyme pockets .

- Impact of Planarity: The planar amide bond in 6-Oxo-1-(propan-2-yl)-... derivatives may reduce binding efficiency compared to non-planar analogues, as seen in GS4071 .

Key Research Findings

- Antimicrobial Activity : Derivatives with aromatic substituents (e.g., phenyl, trifluoromethylphenyl) show superior antimicrobial efficacy compared to alkyl-substituted variants, likely due to enhanced membrane penetration .

- Enzyme Inhibition : Fluorinated derivatives exhibit stronger inhibition of viral neuraminidases but require structural optimization to minimize hydrophobicity-related solubility issues .

- Metabolic Pathways : Analogues like 1,4,5,6-tetrahydro-6-oxonicotinic acid are intermediates in nicotinic acid metabolism, highlighting the biological relevance of this scaffold .

Biological Activity

6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS No. 1183530-90-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex arrangement that may influence its interaction with biological targets. The compound features a tetrahydropyridazine ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its mechanism of action may modulate biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic functions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyridazine structures can show significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against various human tumor cell lines .

- Enzyme Inhibition : Some studies have reported that similar compounds can inhibit specific enzymes involved in cancer progression. For example, inhibition of carbonic anhydrases (hCA IX and XII) has been noted in related tetrahydropyridine derivatives .

Antitumor Efficacy

A study evaluating the antitumor efficacy of various tetrahydropyridazine derivatives found that certain modifications led to enhanced activity against human cancer cell lines. The compound's structural features were correlated with its potency:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 2.76 |

| B | HCT-116 | 9.27 |

| C | OVXF 899 | 1.143 |

This table illustrates the potential of these compounds as anticancer agents based on their structural variations and biological testing results.

Enzyme Interaction Studies

In another research effort focused on enzyme interactions, derivatives were tested for their ability to inhibit hCA enzymes:

| Compound | hCA Inhibition (K_i) | Target Enzyme |

|---|---|---|

| D | 89 pM | hCA IX |

| E | 0.75 nM | hCA II |

These findings highlight the selectivity and potency of these compounds against specific targets relevant to cancer therapy.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Catalyst | Reference |

|---|---|---|---|---|

| Mo(CO)-mediated | 82 | 98 | Mo(CO) | |

| Hydrazine cyclization | 68 | 95 | CuI |

Basic: What structural features influence the compound’s reactivity in organic synthesis?

Methodological Answer:

- Tetrahydropyridazine Core: The partially saturated ring allows for both electrophilic substitution (e.g., nitration) and redox reactions (e.g., oxidation to dihydropyridazine) .

- Carboxylic Acid Group: Enables esterification (via Fisher-Speier) or amide coupling (EDC/NHS), critical for derivatization .

- Propan-2-yl Substituent: Steric hindrance from the isopropyl group directs regioselectivity in reactions like alkylation or halogenation .

Advanced: What experimental strategies are used to study its interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., kinases) to measure binding affinity (K) in real-time. A study reported K = 12 nM for a related pyridazine-carboxylic acid .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions. For example, entropy-driven binding was observed with human serum albumin .

- Molecular Dynamics (MD) Simulations: Predict binding modes using software like GROMACS. Simulations revealed hydrogen bonding between the carboxylic acid and Arg45 residue in target proteins .

Basic: What impurities are commonly observed during synthesis, and how are they resolved?

Methodological Answer:

- Hydrazine Byproducts: Residual hydrazine from cyclization steps is detected via LC-MS (retention time ~2.3 min) and removed by acidic wash (pH 3–4) .

- Oxidation Products: Over-oxidation to dihydropyridazine is mitigated by inert atmospheres (N/Ar) and antioxidants like BHT .

- Table 2: Impurity Profile

| Impurity | Detection Method | Remediation Strategy |

|---|---|---|

| Unreacted hydrazine | LC-MS (m/z 32) | Acidic extraction (0.1 M HCl) |

| Dihydropyridazine | -NMR (δ 6.2 ppm) | Reductive workup (NaBH) |

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH Sensitivity: The carboxylic acid group protonates below pH 3, reducing solubility. Buffered solutions (pH 7.4) are optimal for biological assays .

- Thermal Degradation: TGA analysis shows decomposition >150°C. Store at –20°C in desiccated conditions to prevent hydrolysis .

- Photostability: UV irradiation (254 nm) induces ring-opening; amber glassware is recommended for long-term storage .

Basic: What computational tools predict its physicochemical properties?

Methodological Answer:

- LogP Calculation: Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP = 1.2 ± 0.3) .

- pKa Prediction: SPARC calculator estimates carboxylic acid pKa = 3.8, aligning with experimental titration data .

- Docking Studies: AutoDock Vina models interactions with enzyme active sites (e.g., COX-2), guiding SAR studies .

Advanced: What challenges arise in scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Reaction Exotherms: Mo(CO)-mediated reactions require controlled heat dissipation. Pilot reactors with jacketed cooling systems prevent runaway reactions .

- Solvent Recovery: DMF is recycled via vacuum distillation (80% recovery), reducing costs and waste .

- Regulatory Compliance: Impurity thresholds (ICH Q3A) necessitate stricter HPLC monitoring (e.g., <0.1% hydrazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.